molecular formula C22H22FN5O7 B560191 Zoliflodacin CAS No. 1620458-09-4

Zoliflodacin

Katalognummer B560191
CAS-Nummer: 1620458-09-4
Molekulargewicht: 487.44
InChI-Schlüssel: ZSWMIFNWDQEXDT-ZESJGQACSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Zoliflodacin (development codes AZD0914 and ETX0914) is an experimental antibiotic that is being studied for the treatment of infection with Neisseria gonorrhoeae (gonorrhea). It has a novel mechanism of action which involves inhibition of bacterial type II topoisomerases .


Synthesis Analysis

This compound is a derivative of spiro(isoxazolo[4,5-g][oxazino[4,3-a]quinolinepyrimidine)trione . The compound PNU-286607, a progenitor of this compound, was discovered in a high-throughput screen for compounds with antibiotic activity . Subsequent research led to the discovery that the nitroaromatic in PNU-286607 could be replaced with a fused benzisoxazole ring .


Chemical Reactions Analysis

This compound functions by inhibiting DNA gyrase, an enzyme necessary to separate bacterial DNA, thereby inhibiting cell replication .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C22H22FN5O7 and a molecular weight of 487.4 g/mol . It is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours .

Wissenschaftliche Forschungsanwendungen

Behandlung von unkomplizierter urogenitaler Gonorrhö

Zoliflodacin hat sich als ein neuartiges orales Antibiotikum zur Behandlung von unkomplizierter urogenitaler Gonorrhö als vielversprechend erwiesen. In einer Phase-3-Nicht-Unterlegenheits-Studie wurde festgestellt, dass es genauso sicher und effektiv ist wie die Standardtherapie . Dies ist besonders wichtig angesichts der zunehmenden Antibiotikaresistenz, die bei Neisseria gonorrhoeae beobachtet wird.

Bekämpfung der Antibiotikaresistenz (AMR)

Die Entwicklung von this compound ist ein wichtiger Schritt im Kampf gegen AMR. Es ist wirksam gegen multiresistente Stämme von Neisseria gonorrhoeae, einschließlich derer, die gegen Ceftriaxon und Azithromycin resistent sind, ohne Kreuzresistenz mit anderen Antibiotika zu zeigen .

Alternative zu intramuskulären Injektionen

This compound bietet eine patientenfreundlichere Alternative zur derzeit standardmäßigen Behandlung von Gonorrhö, die eine intramuskuläre Injektion erfordert. Die orale Verabreichung könnte die Patientencompliance und den Zugang zur Behandlung verbessern .

Öffentlich-private Partnerschaftsmodell für die Antibiotikaentwicklung

Der Entwicklungsprozess von this compound zeigt ein erfolgreiches öffentlich-privates Partnerschaftsmodell. Dieser kollaborative Ansatz könnte den Weg für die zukünftige Antibiotikaforschung und -entwicklung ebnen, insbesondere für die Behandlung von WHO-Prioritätspathogenen .

Auswirkungen auf die globale sexuelle Gesundheit

Angesichts der weltweiten Verbreitung von Gonorrhö und der schwerwiegenden gesundheitlichen Folgen unbehandelter Infektionen hat this compound das Potenzial, einen erheblichen Einfluss auf die sexuelle Gesundheit weltweit zu haben. Seine Entwicklung ist ein Beweis für die Bedeutung der Bewältigung globaler Gesundheitsbelastungen durch wissenschaftliche Innovation .

Kostengünstige und verantwortungsvolle Verwendung von Spendengeldern

Die Forschung und Entwicklung von this compound zeigen eine kostengünstige Verwendung von Geldern, was für die verantwortungsvolle Zuweisung von Ressourcen in öffentlichen Gesundheitsinitiativen entscheidend ist. Dieser Aspekt ist besonders wichtig, wenn man die wirtschaftlichen Zwänge der Gesundheitssysteme weltweit berücksichtigt .

Wirkmechanismus

Target of Action

Zoliflodacin primarily targets bacterial type II topoisomerases . These enzymes play a crucial role in bacterial DNA replication, making them an effective target for antibiotics .

Mode of Action

This compound functions by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits the activity of the enzyme, thereby preventing the separation of bacterial DNA and inhibiting cell replication .

Biochemical Pathways

This compound’s action on bacterial type II topoisomerases disrupts DNA biosynthesis, leading to the accumulation of double-strand cleavages in bacteria . This disruption of the DNA replication process effectively halts the growth and proliferation of the bacteria .

Pharmacokinetics

This compound is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . Exposure increases dose proportionally up to 800mg and less than dose proportionally between 800 and 4,000mg . Urinary excretion of unchanged this compound is less than 5.0% of the total dose . In the fed state, absorption is delayed (Tmax, 4 hours), accompanied by an increase in the area under the concentration-time curve (AUC) at 1,500- and 3,000-mg doses . A total of 97.8% of the administered radioactivity is recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .

Result of Action

The inhibition of DNA gyrase by this compound results in the prevention of bacterial DNA separation, thereby inhibiting cell replication . This leads to the effective halting of bacterial growth and proliferation .

Action Environment

This compound has been found to be effective against both Gram-positive and fastidious Gram-negative bacteria . It has shown in vitro activity against multidrug-resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin, with no cross-resistance with other antibiotics . The effectiveness of this compound can be influenced by factors such as the presence of other antibiotics, as it has been found to have synergistic effects with certain antibiotics .

Safety and Hazards

In preclinical studies, a wide safety margin supported progression to phase 1 studies in healthy volunteers, which showed linear pharmacokinetics, good oral bioavailability, and no significant safety findings .

Zukünftige Richtungen

Zoliflodacin is currently being studied in a global phase 3 clinical trial . It represents a promising new oral therapy for drug-resistant infections caused by N. gonorrheae . The development of this compound represents a new model for antibiotic development, which could make it widely accessible and prevent widespread drug resistance .

Biochemische Analyse

Biochemical Properties

Zoliflodacin acts by binding to the GyrB part of the DNA gyrase enzyme in bacteria . This interaction inhibits DNA gyrase, an enzyme necessary for separating bacterial DNA, thereby inhibiting cell replication . It has shown in vitro activity against various species of bacteria including Staphylococcus aureus, Streptococcus pneumoniae, and Neisseria gonorrhoeae .

Cellular Effects

This compound has demonstrated effectiveness against both Gram-positive and fastidious Gram-negative bacteria . It has been found to inhibit biofilm formation, a key factor in bacterial survival and resistance . The minimum inhibitory concentration (MIC) values of this compound have been found to be in the range of 2–64 µg/mL .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting DNA gyrase, an enzyme necessary for separating bacterial DNA . This results in the inhibition of bacterial DNA replication . It binds in the same DNA cleavage site as quinolones, sterically blocking DNA religation .

Temporal Effects in Laboratory Settings

This compound has been found to be generally well tolerated in phase 3 clinical trials . It has demonstrated clinical efficacy equivalent to ceftriaxone in Phase III clinical trials

Dosage Effects in Animal Models

Preliminary results from phase 3 clinical trials have found that a single oral dose of this compound is as safe and effective as standard therapy for uncomplicated urogenital gonorrhea .

Metabolic Pathways

This compound is metabolized in the liver and excreted primarily in the feces . Approximately 97.8% of the administered radioactivity was recovered in excreta, with urine and fecal elimination accounting for approximately 18.2% and 79.6% of the dose, respectively .

Transport and Distribution

This compound is administered orally . After administration, it is rapidly absorbed, with a time to maximum concentration of drug in serum (Tmax) between 1.5 and 2.3 hours . The major clearance pathway is via metabolism and elimination in feces .

Subcellular Localization

As a DNA gyrase inhibitor, it is expected to localize in the bacterial cell where the DNA gyrase enzyme is present .

Eigenschaften

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028418
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1620458-09-4
Record name (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoliflodacin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoliflodacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLIFLODACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What is the mechanism of action of Zoliflodacin?

A: this compound inhibits bacterial DNA biosynthesis by targeting DNA gyrase B (GyrB) [, , , , , ]. It stabilizes DNA cleavage complexes formed by bacterial type II topoisomerases, ultimately leading to the accumulation of double-strand breaks in bacterial DNA [, , ]. This bactericidal action is distinct from fluoroquinolones, offering a potential advantage against resistant strains [].

Q2: How does this compound interact with its target, GyrB?

A: X-ray crystallography reveals that this compound binds to a distinct site on GyrB within the DNA cleavage site, sterically hindering DNA religation [, ]. This interaction does not involve the water-metal ion bridge used by fluoroquinolones, potentially making target-mediated resistance development less likely [].

Q3: What is the molecular formula and weight of this compound?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.

Q4: Is there any available spectroscopic data for this compound?

A4: The provided papers primarily focus on this compound's biological activity and do not present detailed spectroscopic data.

Q5: What is the absorption profile of this compound?

A: this compound demonstrates good oral bioavailability with rapid absorption. [] When administered in the fasted state, peak serum concentrations are achieved between 1.5 and 2.3 hours [].

Q6: How is this compound metabolized and excreted?

A: this compound is primarily metabolized and excreted in feces, with urinary excretion accounting for less than 5% of the administered dose []. The major route of clearance is fecal elimination of metabolites, with unchanged drug representing a minor proportion in urine [].

Q7: Have any PK/PD studies been conducted to determine optimal dosing regimens?

A: Yes, PK/PD studies using a hollow fiber infection model (HFIM) for Staphylococcus aureus have identified fAUC/MIC as the best correlate for efficacy []. This data, along with unbound drug exposure from mouse thigh infection models, informed dose selection for clinical trials against Neisseria gonorrhoeae [].

Q8: What is the in vitro activity of this compound against Neisseria gonorrhoeae?

A: this compound displays potent in vitro activity against N. gonorrhoeae, including multidrug-resistant strains [, , , , , ]. Minimum inhibitory concentrations (MICs) range from ≤0.002 to 0.25 µg/mL, highlighting its efficacy against susceptible and resistant isolates [, , , ].

Q9: How effective is this compound in eradicating N. gonorrhoeae infections in preclinical models?

A: Dynamic in vitro HFIM studies have demonstrated that this compound effectively kills N. gonorrhoeae, including extensively drug-resistant strains [, ]. Single oral doses above 2 g successfully eradicated both susceptible and ceftriaxone-resistant strains in these models [].

Q10: What are the known mechanisms of resistance to this compound in N. gonorrhoeae?

A: Resistance to this compound is primarily mediated by mutations in the gyrB gene, specifically D429N, K450T, and K450N [, ]. These mutations result in elevated this compound MICs [, , ]. Additionally, a gyrA F91S reversion in a ciprofloxacin non-susceptible lineage was associated with increased this compound resistance [].

Q11: Is there any cross-resistance between this compound and other antibiotic classes used to treat N. gonorrhoeae?

A: Notably, this compound shows no cross-resistance with other antimicrobials currently or previously used to treat gonorrhea, including ceftriaxone, cefixime, azithromycin, ciprofloxacin, and spectinomycin [, , , ]. This absence of cross-resistance makes it a promising candidate for treating multidrug-resistant gonorrhea.

Q12: What are the key areas for future research on this compound?

A12: Further research should focus on:

  • Surveillance for the emergence and spread of this compound resistance, particularly mutations in gyrB and potential HGT events [, , , ].
  • Optimizing this compound dosing regimens for various N. gonorrhoeae infection sites, especially pharyngeal infections where efficacy appears lower [, , ].
  • Evaluating this compound's potential for treating other infections, such as Mycoplasma genitalium and Helicobacter pylori, where it has shown promising in vitro activity [, ].
  • Investigating combination therapies with existing or novel antimicrobials to further enhance efficacy and suppress resistance development [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.